5-Bromo-4-chloro-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-1-2-5-7(6(4)9)10-3-11-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPAUKFVVDKTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 1,3 Benzoxazole Formation and Transformation
Reaction Mechanisms for the Formation of the 1,3-Benzoxazole Heterocycle
The most traditional and widely adopted method for synthesizing the benzoxazole (B165842) core involves the condensation of 2-aminophenols with various carbonyl compounds, such as carboxylic acids, aldehydes, or their derivatives. rsc.org The general mechanism initiates with the nucleophilic attack of the amino group of the 2-aminophenol (B121084) onto the carbonyl carbon of the reaction partner. This is typically followed by a dehydration step to form a Schiff base or an amide intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the final benzoxazole product. rsc.orgnih.gov
The reaction conditions can be varied, often employing acid catalysts or high temperatures to facilitate the condensation and dehydration steps. researchgate.netresearchgate.net For instance, polyphosphoric acid (PPA) is a common reagent that serves as both a catalyst and a dehydrating agent, promoting the cyclization of intermediates. researchgate.netnih.gov
Table 1: Common Methods for Benzoxazole Synthesis
| Reactants | Catalyst/Conditions | Key Mechanistic Steps | Reference |
| 2-Aminophenol + Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | Acylation, Intramolecular Cyclization, Dehydration | researchgate.netnih.gov |
| 2-Aminophenol + Aldehyde | Acid Catalyst (e.g., H₂SO₄) or Oxidant | Schiff Base Formation, Oxidative Cyclization | nih.govresearchgate.net |
| o-Haloanilides | Copper (CuI) / 1,10-phenanthroline (B135089) | Oxidative Addition, Reductive Elimination | organic-chemistry.org |
| 2-Aminophenol + Orthoester | Acid Catalyst (e.g., HCl) | Imidate formation, Cyclization, Elimination | researchgate.net |
Intramolecular cyclization is the pivotal step in forming the oxazole (B20620) ring fused to the benzene (B151609) core. The specific pathway depends on the precursors used.
From o-Haloanilides: A prominent method involves the copper-catalyzed intramolecular cyclization of o-haloanilides. The mechanism is proposed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. The rate-determining step is often the initial oxidative addition of the copper catalyst to the carbon-halogen bond. organic-chemistry.org
From Phenolic Schiff Bases (Imines): When 2-aminophenols react with aldehydes, they form phenolic Schiff base intermediates. The intramolecular cyclization occurs via the nucleophilic attack of the phenolic hydroxyl group onto the imine carbon. This is often followed by oxidation or dehydration to furnish the aromatic benzoxazole ring. nih.gov Computational studies support a pathway where a cyclic hemiaminal tautomer is formed first, which then undergoes reductive elimination to form the benzoxazole. researchgate.net
From 2-Amidophenols: Tandem reactions can be designed where a C-H activation and arylation at the ortho position of a 2-amidophenol is followed by an acid-mediated annulation (cyclization) to form the benzoxazole ring. researchgate.net
Dehydration is a critical driving force in many benzoxazole synthesis pathways, leading to the stable, aromatic final product. This elimination of a water molecule can occur at different stages depending on the specific reaction.
In the classic condensation of 2-aminophenols with carboxylic acids, a 2-hydroxy-benzoxazoline intermediate is formed after the initial cyclization. This intermediate is then dehydrated to create the C=N double bond within the oxazole ring. nih.gov Reagents like polyphosphoric acid (PPA) or methanesulfonic acid are highly effective as they act as powerful dehydrating agents while also catalyzing the cyclization. researchgate.netnih.gov
Similarly, in syntheses starting from aldehydes, an initial condensation forms a carbinolamine, which dehydrates to a Schiff base. Following the cyclization of the Schiff base, a second dehydration or oxidation step occurs to aromatize the newly formed ring. rsc.orgnih.gov
Mechanistic Aspects of Halogenation Reactions on Benzoxazole Derivatives
The introduction of halogen atoms, such as in 5-Bromo-4-chloro-1,3-benzoxazole, occurs via electrophilic aromatic substitution. The benzoxazole ring system has multiple potential sites for halogenation, and achieving regioselectivity is a significant challenge. researchgate.net The mechanism involves the generation of a potent electrophile (e.g., Br⁺ or Cl⁺) from a halogen source, often activated by a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.comlibretexts.org The π-electron system of the benzene portion of the benzoxazole acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The final step is the deprotonation of this intermediate by a weak base, which restores the aromaticity of the ring and yields the halogenated product.
Recent studies on the regioselective halogenation of 2-arylbenzoxazoles have shed light on more nuanced mechanistic possibilities:
Single-Electron-Transfer (SET) Radical Process: Ruthenium-catalyzed halogenation at the C7-position is suggested to proceed through a SET mechanism, involving a radical process. researchgate.net
SN2-Type Mechanism: In contrast, rhodium-catalyzed halogenation at the ortho-position of the 2-aryl substituent is believed to follow a redox-neutral SN2-type pathway. researchgate.net
The presence of existing substituents on the benzoxazole ring, including other halogens or electron-withdrawing groups, influences the position and feasibility of further halogenation. globalresearchonline.net
Table 2: Proposed Mechanisms for Benzoxazole Halogenation
| Catalyst/Reagent | Position | Proposed Mechanism | Key Features | Reference |
| Lewis Acid (e.g., FeCl₃) | Ring-dependent | Electrophilic Aromatic Substitution | Formation of a sigma complex intermediate | masterorganicchemistry.comlibretexts.org |
| Ruthenium (Ru) | C7-position | Single-Electron-Transfer (SET) | Involves a radical intermediate | researchgate.net |
| Rhodium (Rh) | Ortho-position (on 2-aryl group) | SN2-type | Redox-neutral pathway | researchgate.net |
Photochemical Reaction Mechanisms of 1,3-Benzoxazole Systems
The photochemistry of heterocyclic compounds like benzoxazoles can lead to unique transformations not accessible through thermal methods. While specific studies on this compound are not prevalent, the behavior of related systems provides insight into plausible reaction mechanisms. These reactions are typically initiated by the absorption of UV light, promoting the molecule to an excited state.
Theoretical studies on similar heterocycles like oxadiazoles (B1248032) suggest that upon photoexcitation, the molecule moves from its ground state to a Franck-Condon region, from which it can rapidly decay through conical intersections to form photoproducts. nih.gov This process can be a direct, one-step, barrierless transformation. nih.gov For halogenated benzoxazoles, the presence of heavy atoms like bromine can influence the photophysics, potentially promoting intersystem crossing from singlet to triplet excited states, which can open up different reaction pathways. researchgate.net
Upon UV irradiation, halogenated benzoxazoles can undergo several types of transformations. A primary reaction is the E-Z isomerization of substituents attached to the ring, as demonstrated with styrylbenzazoles, where irradiation can shift the equilibrium toward the Z-isomer. diva-portal.org
Another potential pathway, by analogy with other nitrogen-containing heterocycles like benzotriazoles, involves the photochemical extrusion of a stable molecule or radical, leading to a highly reactive intermediate. nih.gov For a simple benzoxazole, this is less likely, but for substituted derivatives, cleavage of a substituent bond could occur. The most probable photochemical reaction for this compound would be the homolytic cleavage of a carbon-halogen bond.
The most likely photochemical bond cleavage events in this compound are the homolysis of the C-Br or C-Cl bonds. The C-Br bond is weaker than the C-Cl bond and more susceptible to cleavage upon UV irradiation, which would generate an aryl radical and a bromine radical.
Drawing parallels from the photochemistry of benzotriazoles, which involves the initial extrusion of N₂ to form a diradical, a similar ring-opening event in benzoxazoles could be envisioned, although it is less common. nih.gov More plausible are rearrangements following bond cleavage. The generated aryl radical could undergo several fates:
Hydrogen Abstraction: It could abstract a hydrogen atom from the solvent or another molecule to form 4-chloro-1,3-benzoxazole.
Intermolecular Reactions: It could be trapped by other molecules present in the reaction mixture, leading to new C-C or C-heteroatom bonds. nih.gov
Rearrangement: The radical could trigger a molecular rearrangement, although this is highly dependent on the specific structure and reaction conditions.
Theoretical models of related oxadiazoles show that photochemical rearrangements can occur through complex pathways involving ring contraction and expansion or internal cyclization-isomerization mechanisms, often mediated by conical intersections that facilitate the transition from the excited state to the ground state of the product. nih.gov
Understanding of Intermediates and Transition States in Benzoxazole Chemistry
A common and illustrative pathway for the formation of benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. In the case of this compound, the likely precursor would be 2-amino-4-bromo-5-chlorophenol. The initial step of the reaction is the formation of a 2-hydroxy-anilide intermediate through the acylation of the amino group of the 2-aminophenol.
This is followed by an intramolecular cyclization, which is often the rate-determining step. This cyclization can be promoted by various reagents, including acids or coupling agents. The process involves the nucleophilic attack of the phenolic oxygen onto the carbonyl carbon of the amide group. This leads to a tetrahedral intermediate. Subsequent dehydration of this intermediate yields the benzoxazole ring.
The nature of the substituents on the benzene ring can influence the energetics of the transition states involved in the cyclization. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms can impact the nucleophilicity of the phenolic oxygen and the electrophilicity of the amide carbonyl, thereby affecting the reaction kinetics.
Key Intermediates and Transition States in a Generalized Benzoxazole Formation:
| Step | Description | Intermediate/Transition State | Key Features |
| 1. Acylation | Reaction of 2-aminophenol with an acylating agent. | 2-Hydroxy-anilide | Formation of an amide bond. |
| 2. Cyclization | Intramolecular nucleophilic attack of the phenolic oxygen. | Tetrahedral Intermediate | Formation of a new C-O bond, creating a five-membered ring. |
| 3. Dehydration | Elimination of a water molecule. | Protonated Benzoxazole | Aromatization of the oxazole ring. |
| 4. Deprotonation | Loss of a proton. | Benzoxazole Product | Formation of the final, stable benzoxazole. |
Computational studies on analogous systems have provided valuable insights into the transition state geometries and activation energies for the cyclization step. These studies often reveal a highly ordered transition state where the phenolic oxygen, the amide carbonyl carbon, and the nitrogen atom are precisely oriented for bond formation.
In alternative synthetic routes, such as those employing aldehydes, the initial step is the formation of a Schiff base (an imine) between the 2-aminophenol and the aldehyde. This is then followed by an oxidative cyclization. The mechanism of this cyclization can vary, sometimes proceeding through a radical pathway or via a concerted process. The intermediates in such reactions would include the Schiff base and potentially radical cations or other reactive species, depending on the oxidant used.
For transformations of the benzoxazole ring itself, mechanistic understanding is equally important. Electrophilic substitution reactions, for instance, will proceed via charged intermediates (arenium ions), and the position of substitution will be directed by the existing substituents on the benzoxazole core. The electron distribution in the this compound molecule, influenced by the halogen atoms, will play a critical role in determining the regioselectivity of such reactions.
While the specific intermediates and transition states for reactions involving this compound await detailed experimental and computational elucidation, the foundational principles of benzoxazole chemistry provide a robust predictive framework.
Structure Activity Relationship Sar Studies in Halogenated 1,3 Benzoxazoles
Influence of Halogen Substituents (Bromine and Chlorine) on Benzoxazole (B165842) Core Properties
In a general sense, the presence of halogens can enhance the lipophilicity of the molecule, which may facilitate its transport across biological membranes. The specific nature of the halogen and its position can fine-tune this property. For instance, in a series of 1-benzoyl-3-(halogenophenyl)thioureas, the type and position of the halogen substituent were found to influence molecular conformation and intermolecular interactions. nih.gov
Interactive Table: Physicochemical Properties of Halogenated Benzoxazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 5-Bromo-1,3-benzoxazole | C₇H₄BrNO | 198.02 | 2.45 |
| 5-Chloro-1,3-benzoxazole | C₇H₄ClNO | 153.56 | 2.18 |
| 7-Bromo-5-chloro-1,3-benzoxazole | C₇H₃BrClNO | 232.46 | 3.09 |
Note: The data for LogP are predicted values and serve for comparative purposes.
Positional Effects of Halogenation (e.g., C-5 and C-4 positions) on Molecular Characteristics
The specific placement of halogen substituents on the benzoxazole ring is a critical factor in determining the molecule's characteristics. The C-4 and C-5 positions are part of the fused benzene (B151609) ring, and substitution at these sites directly impacts the electronic distribution and potential for intermolecular interactions.
Substitution at the C-5 position has been explored in various benzoxazole derivatives. For example, in a study of 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] benzoxazole, the substitution at the C-5 position was integral to its biological activity. nih.gov While this compound features a different substituent at C-5, it demonstrates the importance of this position in defining the molecule's interaction with biological targets.
When both C-4 and C-5 positions are halogenated, as in the theoretical compound 5-Bromo-4-chloro-1,3-benzoxazole, a unique electronic and steric environment is created. The interplay between the electron-withdrawing effects of both halogens and their respective sizes would significantly modulate the properties of the benzoxazole core. Research on other halogen-rich aromatic compounds, such as pentasubstituted pyridines, highlights the utility of such molecules as versatile intermediates in chemical synthesis due to their distinct reactivity. nih.gov
Impact of Substituent Patterns on Functional Behavior and Potential for Molecular Recognition
The pattern of halogen substitution on the benzoxazole ring dictates its functional behavior and its capacity for molecular recognition. Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are increasingly recognized as important forces in crystal engineering and molecular recognition. nih.gov The ability of bromine and chlorine to act as halogen bond donors can direct the self-assembly of molecules and their binding to biological macromolecules.
In a series of co-crystals involving halogenated pyridine (B92270) amides, the structural influence of the halogen atoms was found to increase in the order of Cl < Br < I. nih.gov This suggests that a bromo-substituent would have a more significant impact on directing intermolecular interactions than a chloro-substituent. In this compound, both halogens could potentially participate in halogen bonding, leading to complex and specific recognition patterns.
The functional behavior of halogenated benzoxazoles is a direct consequence of these modified molecular characteristics. For instance, the antimicrobial and anticancer activities of certain benzoxazole derivatives are attributed to the specific substitution patterns on the aromatic ring. nih.gov The introduction of electron-withdrawing groups, such as halogens, has been noted to improve the antimicrobial activity of some benzoxazole derivatives. nih.gov
Interactive Table: Comparison of Halogen Bond Donor Potential
| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | Typical Halogen Bond Strength (kcal/mol) |
| Chlorine (Cl) | 3.16 | 2.18 | 1-5 |
| Bromine (Br) | 2.96 | 3.05 | 2-8 |
Note: Halogen bond strengths are approximate and can vary based on the molecular context.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 5-Bromo-4-chloro-1,3-benzoxazole derivatives?
- Methodological Answer : Halogenated benzoxazoles are typically synthesized via cyclization reactions. For example, TiCl₃OTf in ethanol at room temperature has been used to synthesize benzoxazole derivatives through intramolecular cyclization of ortho-halogenated precursors . For bromo/chloro-substituted variants, controlled halogenation steps (e.g., using N-bromosuccinimide or SOCl₂) are critical to ensure regioselectivity. Post-synthesis purification via column chromatography or recrystallization (as inferred from purity data in commercial catalogs ) is recommended.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine analytical techniques such as:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., HRMS data for C₁₈H₁₇NO₃ in ).
- NMR spectroscopy (¹H/¹³C) to verify substituent positions.
- X-ray crystallography for unambiguous structural determination, as demonstrated for the related compound 2-Amino-5-chloro-1,3-benzoxazole (monoclinic system, P2₁/n space group ).
Q. What are the key challenges in optimizing reaction yields for halogenated benzoxazoles?
- Methodological Answer : Competing side reactions (e.g., over-halogenation or decomposition) require precise stoichiometric control and low-temperature conditions. For example, TiCl₃OTf-mediated reactions benefit from ethanol as a solvent due to its polarity and ability to stabilize intermediates . Monitoring reaction progress via TLC or HPLC is advised.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of bromo/chloro substituents on reaction kinetics. For instance, studies on benzimidazole derivatives have used Fukui indices to predict nucleophilic/electrophilic sites . Such models guide experimental design for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Q. What strategies resolve contradictions in spectroscopic data for halogenated benzoxazoles?
- Methodological Answer : Cross-validation using complementary techniques is essential. For example:
- Discrepancies in NMR signals may arise from dynamic rotational isomerism; variable-temperature NMR can clarify this .
- Conflicting mass spectrometry peaks might indicate isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio), necessitating HRMS validation .
Q. How do substituent positions influence the photophysical properties of benzoxazole derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., Br, Cl) enhance fluorescence quantum yields by reducing non-radiative decay. The compound 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) exhibits bluish fluorescence due to extended conjugation, as reported in optical brightener studies . Time-resolved fluorescence spectroscopy can quantify these effects.
Q. What are the implications of crystal packing on the stability of this compound?
- Methodological Answer : Crystal lattice interactions (e.g., hydrogen bonds, halogen-halogen contacts) stabilize solid-state structures. The monoclinic packing of 2-Amino-5-chloro-1,3-benzoxazole (a = 9.4403 Å, β = 101.67° ) suggests that bulky substituents may alter melting points or solubility. Hirshfeld surface analysis can further elucidate these interactions.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
